molecular formula C10H16N2O3S B3245082 tert-butyl N-{[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl}carbamate CAS No. 165667-51-6

tert-butyl N-{[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl}carbamate

Cat. No.: B3245082
CAS No.: 165667-51-6
M. Wt: 244.31 g/mol
InChI Key: HYHQFXXHHIPZIR-UHFFFAOYSA-N
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Description

Tert-butyl N-{[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl}carbamate is a useful research compound. Its molecular formula is C10H16N2O3S and its molecular weight is 244.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-10(2,3)15-9(14)11-4-8-12-7(5-13)6-16-8/h6,13H,4-5H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHQFXXHHIPZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CS1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165667-51-6
Record name tert-butyl N-{[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl}carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 0.52 g of ethyl 2-(tert-butoxycarbonylamino)methylthiazole-3-carboxylate in 10 ml of ethanol was added 200 mg of lithium borohydride, and the mixture was stirred at room temperature for 30 minutes. To this reaction solution was added 2 ml of acetone. The mixture was stirred for an additional 30 minutes, and then concentrated under reduced pressure. To the residue were added 15 ml of dichloromethane and 15 ml of a saturated saline solution, and the mixture was stirred for 10 minutes. The organic layer was separated, and the aqueous layer was extracted with dichloromethane (5 ml×2). The combined organic layers were dried over anhydrous magnesium sulfate, and concentrated to dryness under reduced pressure to give 0.357 g (yield 81%) of the title compound.
Name
ethyl 2-(tert-butoxycarbonylamino)methylthiazole-3-carboxylate
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-{[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl}carbamate
Reactant of Route 2
tert-butyl N-{[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl}carbamate
Reactant of Route 3
tert-butyl N-{[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl}carbamate
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tert-butyl N-{[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl}carbamate
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tert-butyl N-{[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl}carbamate
Reactant of Route 6
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tert-butyl N-{[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl}carbamate

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